1'-(2,4-dichlorobenzoyl)-1,4'-bipiperidine-4'-carboxamide
Overview
Description
The compound seems to be a derivative of 2,4-dichlorobenzoyl peroxide . 2,4-Dichlorobenzoyl peroxide is a type of organic peroxide, which is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .
Synthesis Analysis
While the specific synthesis process for “1’-(2,4-dichlorobenzoyl)-1,4’-bipiperidine-4’-carboxamide” is not available, a method for synthesizing 2,4-dichlorobenzoyl chloride involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride .Chemical Reactions Analysis
The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. Di(2,4-dichlorobenzoyl) peroxide, for example, is known to decompose under certain conditions, which can be studied using differential scanning calorimetry .Physical And Chemical Properties Analysis
Physical and chemical properties such as molecular weight, melting point, boiling point, etc., can be determined through various analytical techniques. For example, 2,4-dichlorobenzoyl peroxide has a molecular weight of 380.01 .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2,4-dichlorobenzoyl)-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2N3O2/c19-13-4-5-14(15(20)12-13)16(24)22-10-6-18(7-11-22,17(21)25)23-8-2-1-3-9-23/h4-5,12H,1-3,6-11H2,(H2,21,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKBDTATQRSVQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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